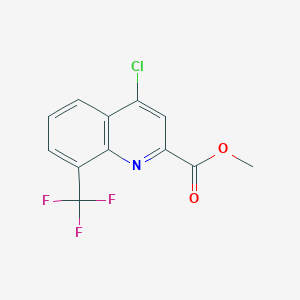

Methyl 4-chloro-8-(trifluoromethyl)quinoline-2-carboxylate

Description

Properties

IUPAC Name |

methyl 4-chloro-8-(trifluoromethyl)quinoline-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7ClF3NO2/c1-19-11(18)9-5-8(13)6-3-2-4-7(10(6)17-9)12(14,15)16/h2-5H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDSWVGRWFMQPLK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC2=C(C=CC=C2C(F)(F)F)C(=C1)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7ClF3NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50674831 |

Source

|

| Record name | Methyl 4-chloro-8-(trifluoromethyl)quinoline-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50674831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1133115-62-4 |

Source

|

| Record name | Methyl 4-chloro-8-(trifluoromethyl)-2-quinolinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1133115-62-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-chloro-8-(trifluoromethyl)quinoline-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50674831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Spectroscopic Characterization of Methyl 4-chloro-8-(trifluoromethyl)quinoline-2-carboxylate: A Technical Guide

Introduction

Substituted quinoline-2-carboxylates are a class of heterocyclic compounds that form the backbone of numerous pharmaceuticals, agrochemicals, and materials science innovations. Their biological and chemical properties are intrinsically linked to their molecular structure. Consequently, the precise and unambiguous structural elucidation of these molecules is paramount for researchers, scientists, and drug development professionals. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are the cornerstones of this characterization process.

This technical guide provides an in-depth exploration of the spectroscopic data for Methyl 4-chloro-8-(trifluoromethyl)quinoline-2-carboxylate . It is important to note that at the time of this writing, a complete set of publicly available, experimentally verified spectroscopic data for this specific compound is limited. Therefore, this guide will employ a well-established scientific methodology: we will first conduct a thorough analysis of a closely related, well-characterized analogue, 4-Amino-2-methyl-8-(trifluoromethyl)quinoline . Subsequently, leveraging the foundational principles of spectroscopy and structure-activity relationships, we will present a detailed prediction of the spectroscopic data for the target compound. This approach not only provides a robust framework for understanding the spectroscopic properties of Methyl 4-chloro-8-(trifluoromethyl)quinoline-2-carboxylate but also serves as an instructive case study in the predictive analysis of complex organic molecules.

Molecular Structure Overview

To understand the spectroscopic data, it is crucial to first visualize the molecular structures of both our target compound and its analogue.

Caption: A generalized workflow for the spectroscopic characterization of the target compound.

Conclusion

This technical guide has provided a comprehensive overview of the expected spectroscopic data for Methyl 4-chloro-8-(trifluoromethyl)quinoline-2-carboxylate. By leveraging data from a closely related analogue and applying fundamental principles of spectroscopy, we have constructed a detailed and scientifically grounded prediction of its NMR, IR, and MS spectra. The provided protocols offer a practical framework for the experimental acquisition of this data. For researchers in medicinal chemistry and materials science, this guide serves as a valuable resource for the characterization and quality control of this important class of molecules, underscoring the power of predictive spectroscopy in modern chemical research.

References

-

Sertbakan, T.R., et al. (2017). Structure, Spectroscopic and Quantum Chemical Investigations of 4-Amino-2-Methyl-8-(Trifluoromethyl)Quinoline. Celal Bayar University Journal of Science, 13(4), 851-861. [Link]

Physical and chemical properties of Methyl 4-chloro-8-(trifluoromethyl)quinoline-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Scaffold in Modern Drug Discovery

The quinoline ring system, a bicyclic heterocycle consisting of a benzene ring fused to a pyridine ring, is a cornerstone in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties. The strategic functionalization of the quinoline core allows for the fine-tuning of its physicochemical and pharmacokinetic properties, making it a privileged scaffold in the design of novel therapeutic agents.

This technical guide focuses on a specific, highly functionalized quinoline derivative: Methyl 4-chloro-8-(trifluoromethyl)quinoline-2-carboxylate . The presence of a trifluoromethyl group at the 8-position can significantly enhance metabolic stability and cell permeability. The chloro group at the 4-position serves as a versatile synthetic handle for introducing a variety of nucleophiles, enabling the generation of diverse compound libraries for structure-activity relationship (SAR) studies. Furthermore, the methyl ester at the 2-position offers a site for further modification or can be hydrolyzed to the corresponding carboxylic acid, which may be crucial for biological activity or for improving solubility. This unique combination of functional groups makes Methyl 4-chloro-8-(trifluoromethyl)quinoline-2-carboxylate a valuable building block in the synthesis of novel drug candidates.

Physicochemical Properties

Precise experimental data for Methyl 4-chloro-8-(trifluoromethyl)quinoline-2-carboxylate is not extensively reported in publicly available literature. However, based on its structure and data from closely related analogs, the following properties can be summarized. It is imperative for researchers to determine these properties experimentally for any new batch of the compound.

| Property | Value (Predicted or Inferred) | Notes |

| Molecular Formula | C₁₂H₇ClF₃NO₂ | |

| Molecular Weight | 305.64 g/mol | |

| CAS Number | 1133115-62-4 | |

| Appearance | White to off-white solid | Based on typical appearance of similar quinoline derivatives. |

| Melting Point | Not available. Expected to be a crystalline solid with a defined melting point. | For a related compound, 4-chloro-8-methoxy-quinoline-2-carboxylic acid methyl ester, the melting point is 146 °C.[1] The trifluoromethyl group may alter this significantly. |

| Boiling Point | Not available. Likely to decompose at high temperatures. | High molecular weight and polarity suggest a high boiling point, likely under vacuum. |

| Solubility | Soluble in common organic solvents (e.g., DMSO, DMF, CH₂Cl₂, CHCl₃, Ethyl Acetate). Insoluble in water. | The trifluoromethyl group increases lipophilicity. |

| Storage | Store at 2-8 °C in a dry, well-sealed container. | Recommended by suppliers to maintain stability. |

Chemical Properties and Reactivity

The chemical reactivity of Methyl 4-chloro-8-(trifluoromethyl)quinoline-2-carboxylate is dictated by its three key functional groups: the 4-chloro substituent, the methyl ester at position 2, and the trifluoromethyl group at position 8.

Nucleophilic Aromatic Substitution (SNAr) at the C4-Position

The chlorine atom at the 4-position of the quinoline ring is highly susceptible to nucleophilic aromatic substitution. This is due to the electron-withdrawing effect of the ring nitrogen, which activates the C4 position towards nucleophilic attack. This reactivity is a cornerstone of its utility as a synthetic intermediate.

A wide array of nucleophiles can be employed to displace the chloride, including:

-

Amines (Primary and Secondary): Reaction with various amines is a common strategy to introduce diverse side chains, often crucial for biological activity.

-

Alcohols and Phenols: Formation of ether linkages.

-

Thiols: Formation of thioether linkages.

-

Hydrazine: To introduce a hydrazinyl group, which can be a precursor for further derivatization into hydrazones or other heterocyclic systems.[2]

Caption: Key reactions involving the methyl ester at the C2-position.

Influence of the Trifluoromethyl Group

The -CF₃ group at the 8-position is generally unreactive under common synthetic conditions. Its primary role is to modulate the electronic and physical properties of the molecule. As a strong electron-withdrawing group, it influences the reactivity of the quinoline ring and enhances the lipophilicity of the molecule, which can be beneficial for membrane permeability.

Proposed Synthetic Route

Sources

An In-Depth Technical Guide to Methyl 4-chloro-8-(trifluoromethyl)quinoline-2-carboxylate (CAS Number: 1133115-62-4)

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Privileged Scaffold in Medicinal Chemistry

The quinoline nucleus represents a cornerstone in the architecture of pharmacologically active molecules. Its presence in a multitude of natural products and synthetic compounds with a broad spectrum of biological activities underscores its status as a "privileged scaffold" in medicinal chemistry. This guide focuses on a specific, highly functionalized derivative, Methyl 4-chloro-8-(trifluoromethyl)quinoline-2-carboxylate, a compound poised at the intersection of several key structural motifs known to impart potent biological effects. The strategic placement of a chloro group at the 4-position, a trifluoromethyl moiety at the 8-position, and a methyl carboxylate at the 2-position creates a unique electronic and steric landscape, suggesting significant potential for modulation of biological targets. This document serves as a comprehensive technical resource, consolidating available data on its characterization, properties, and potential applications, with a particular emphasis on the rationale behind its design and the experimental methodologies for its study.

Core Compound Characterization

Methyl 4-chloro-8-(trifluoromethyl)quinoline-2-carboxylate is a solid organic compound under standard conditions, with a molecular formula of C₁₂H₇ClF₃NO₂ and a molecular weight of approximately 289.64 g/mol .

| Property | Value | Source(s) |

| CAS Number | 1133115-62-4 | N/A |

| Molecular Formula | C₁₂H₇ClF₃NO₂ | N/A |

| Molecular Weight | 289.64 g/mol | N/A |

| Physical Form | Solid | N/A |

| Recommended Storage | Sealed in a dry environment at 2-8°C | N/A |

| SMILES | COC(=O)c1cc(Cl)c2cccc(c2n1)C(F)(F)F | N/A |

Synthesis Strategies: A Rationale-Driven Approach

Retrosynthetic Analysis and Key Synthetic Reactions

A logical retrosynthetic disconnection of the target molecule points towards the construction of the quinoline core from a suitably substituted aniline and a three-carbon component. Key reactions that could be employed include:

-

The Gould-Jacobs Reaction: This powerful method for quinoline synthesis involves the reaction of an aniline with an alkoxymethylenemalonate derivative, followed by thermal cyclization. For the target molecule, this would likely involve the condensation of 2-(trifluoromethyl)aniline with a derivative of methylenemalonic acid, followed by chlorination.

-

The Combes Quinoline Synthesis: This reaction condenses an aniline with a β-diketone under acidic conditions. The choice of a trifluoromethyl-containing β-diketone would be crucial for introducing the -CF₃ group at the desired position.

-

The Friedländer Annulation: This strategy involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an activated methylene group.

-

The Doebner-von Miller Reaction: This reaction utilizes an α,β-unsaturated carbonyl compound reacting with an aniline in the presence of an acid catalyst.[1]

A Plausible Synthetic Workflow

Based on these established methods, a hypothetical, yet chemically sound, multi-step synthesis can be proposed. This workflow illustrates the logical progression from commercially available starting materials to the final product.

Caption: Plausible synthetic workflow for Methyl 4-chloro-8-(trifluoromethyl)quinoline-2-carboxylate.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a generalized representation based on the Gould-Jacobs reaction and subsequent chlorination, common for this class of compounds. Note: This is a theoretical protocol and would require optimization and validation in a laboratory setting.

Step 1: Synthesis of Methyl 4-hydroxy-8-(trifluoromethyl)quinoline-2-carboxylate

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-(trifluoromethyl)aniline (1.0 eq) and diethyl 2-(ethoxymethylene)malonate (1.1 eq).

-

Condensation: Heat the mixture at 120-130°C for 2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) for the disappearance of the aniline.

-

Cyclization: Cool the reaction mixture slightly and add it portion-wise to a preheated high-boiling point solvent such as diphenyl ether at 240-250°C. Maintain this temperature for 30-60 minutes to effect cyclization.

-

Work-up: Cool the reaction mixture to room temperature. The product, Methyl 4-hydroxy-8-(trifluoromethyl)quinoline-2-carboxylate, will precipitate. Collect the solid by filtration, wash with a suitable solvent (e.g., hexane or ether) to remove the diphenyl ether, and dry under vacuum.

Step 2: Chlorination to Methyl 4-chloro-8-(trifluoromethyl)quinoline-2-carboxylate

-

Reaction Setup: In a fume hood, suspend the dried Methyl 4-hydroxy-8-(trifluoromethyl)quinoline-2-carboxylate (1.0 eq) in phosphorus oxychloride (POCl₃, excess, e.g., 5-10 eq).

-

Chlorination: Heat the mixture to reflux (approximately 105°C) and maintain for 2-4 hours. The reaction should be monitored by TLC until the starting material is consumed.

-

Work-up: Carefully quench the reaction by slowly pouring the cooled mixture onto crushed ice with vigorous stirring. This will hydrolyze the excess POCl₃.

-

Extraction and Purification: Neutralize the acidic aqueous solution with a base (e.g., sodium bicarbonate or sodium hydroxide solution) until the product precipitates. Collect the solid by filtration, wash with water, and dry. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) or by column chromatography on silica gel.

Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring system, a singlet for the methyl ester protons, and potentially complex splitting patterns due to fluorine-proton coupling. The aromatic protons will likely appear in the downfield region (δ 7.5-8.5 ppm). The methyl ester protons should appear as a singlet around δ 3.9-4.1 ppm.

-

¹³C NMR: The carbon NMR spectrum will display signals for all 12 unique carbon atoms. The trifluoromethyl group will cause a characteristic quartet for the carbon it is attached to due to C-F coupling. The carbonyl carbon of the ester will be observed in the δ 160-170 ppm region.

-

¹⁹F NMR: A single resonance is expected for the three equivalent fluorine atoms of the trifluoromethyl group.

Mass Spectrometry (MS)

The mass spectrum should show a prominent molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion will be characteristic of a molecule containing one chlorine atom (an M+2 peak with approximately one-third the intensity of the M⁺ peak). Fragmentation patterns would likely involve the loss of the methyl ester group, the chlorine atom, and potentially rearrangements of the quinoline core.

Biological Activity and Therapeutic Potential

The structural features of Methyl 4-chloro-8-(trifluoromethyl)quinoline-2-carboxylate suggest a strong potential for biological activity, particularly in the realm of oncology and infectious diseases.

Rationale for Anticancer Potential

-

The Quinoline Scaffold: Quinoline derivatives are known to exhibit a wide range of anticancer activities.[2] They can intercalate into DNA, inhibit topoisomerases, and modulate various signaling pathways involved in cell proliferation and survival.

-

The 4-Chloro Substituent: The presence of a chlorine atom at the 4-position of the quinoline ring is a common feature in many biologically active molecules. It can enhance the compound's lipophilicity, facilitating cell membrane permeability, and can also act as a leaving group for covalent modification of biological targets.

-

The 8-Trifluoromethyl Group: The trifluoromethyl group is a well-known bioisostere for a methyl group but with significantly different electronic properties. It is highly lipophilic and electron-withdrawing, which can enhance binding affinity to target proteins and improve metabolic stability. Studies have shown that trifluoromethylquinoline derivatives possess significant cell-growth inhibitory activity.[3]

-

The 2-Carboxylate Moiety: The ester group at the 2-position can participate in hydrogen bonding and other interactions within the active site of a target enzyme or receptor. It can also be a site for metabolic modification, potentially acting as a prodrug feature.

Potential Mechanisms of Action

Based on the activities of related compounds, potential mechanisms of action for Methyl 4-chloro-8-(trifluoromethyl)quinoline-2-carboxylate could include:

-

Kinase Inhibition: Many quinoline derivatives are potent inhibitors of various protein kinases that are dysregulated in cancer.

-

DNA Intercalation and Topoisomerase Inhibition: The planar quinoline ring system is capable of intercalating between DNA base pairs, potentially disrupting DNA replication and transcription.

-

Induction of Apoptosis: The compound may trigger programmed cell death in cancer cells through various intrinsic or extrinsic pathways.

Suggested Experimental Workflows for Biological Evaluation

To elucidate the biological activity of this compound, a systematic experimental approach is recommended.

Caption: A systematic workflow for the biological evaluation of Methyl 4-chloro-8-(trifluoromethyl)quinoline-2-carboxylate.

Conclusion and Future Directions

Methyl 4-chloro-8-(trifluoromethyl)quinoline-2-carboxylate represents a molecule of significant interest for drug discovery and development. Its carefully orchestrated substitution pattern on the privileged quinoline scaffold suggests a high probability of potent biological activity. While detailed experimental data for this specific compound remains to be fully disclosed in the public domain, this guide provides a robust framework for its synthesis, characterization, and biological evaluation based on established chemical principles and the known properties of related compounds. Future research should focus on the definitive synthesis and purification of this compound, followed by a thorough spectroscopic and analytical characterization. Subsequent comprehensive biological screening against a diverse panel of cancer cell lines and microbial strains will be crucial to unveil its therapeutic potential. Elucidation of its mechanism of action and identification of its molecular targets will pave the way for its potential development as a novel therapeutic agent.

References

-

SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. (n.d.). Retrieved January 6, 2026, from [Link]

-

Doebner–Miller reaction - Wikipedia. (n.d.). Retrieved January 6, 2026, from [Link]

-

On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis - PubMed. (n.d.). Retrieved January 6, 2026, from [Link]

-

Doebner-Miller Reaction - SynArchive. (n.d.). Retrieved January 6, 2026, from [Link]

-

Cytotoxicity of novel trifluoromethylquinoline derivatives on human leukemia cells - PubMed. (n.d.). Retrieved January 6, 2026, from [Link]

-

Pfitzinger reaction - Wikipedia. (n.d.). Retrieved January 6, 2026, from [Link]

-

Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PubMed Central. (n.d.). Retrieved January 6, 2026, from [Link]

Sources

Crystal structure analysis of trifluoromethylquinoline derivatives

An In-Depth Technical Guide to the Crystal Structure Analysis of Trifluoromethylquinoline Derivatives

For Researchers, Scientists, and Drug Development Professionals

The introduction of the trifluoromethyl (CF₃) group into the quinoline scaffold is a cornerstone of modern medicinal chemistry, imparting profound effects on molecular properties such as metabolic stability, lipophilicity, and target binding affinity.[1][2][3] Understanding the precise three-dimensional arrangement of these molecules in the solid state is paramount for rational drug design and the development of new materials. This technical guide provides a comprehensive overview of the principles and methodologies involved in the single-crystal X-ray diffraction analysis of trifluoromethylquinoline derivatives. It details the journey from crystal growth to structure elucidation and interpretation, with a focus on the unique structural implications of the trifluoromethyl group.

PART 1: The Significance of Trifluoromethylquinolines in Drug Discovery

Quinoline derivatives have long been recognized for their wide range of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[4] The incorporation of a trifluoromethyl group can significantly enhance these therapeutic potentials.[2][5] The CF₃ group is a powerful modulator of a molecule's physicochemical profile due to its high electronegativity, steric bulk, and lipophilicity.[2][3] These properties can lead to:

-

Enhanced Metabolic Stability: The strong carbon-fluorine bond is resistant to metabolic degradation, increasing the in vivo half-life of drug candidates.[2]

-

Increased Lipophilicity: This can improve membrane permeability and cellular uptake.[2]

-

Altered Binding Affinity: The electron-withdrawing nature of the CF₃ group can modify the electronic properties of the quinoline ring system, influencing interactions with biological targets.[1]

Given these advantages, a detailed understanding of the three-dimensional structure through X-ray crystallography is crucial for elucidating structure-activity relationships (SAR) and for the rational design of new, more effective therapeutic agents.[6][7]

PART 2: The Crystallographic Workflow: From Powder to Structure

Single-crystal X-ray diffraction is the definitive method for determining the atomic and molecular structure of a crystalline solid.[6][8] The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern to build a three-dimensional model of the electron density, and thus the atomic arrangement.[8]

The Foundational Step: Growing High-Quality Single Crystals

The primary prerequisite for a successful single-crystal X-ray diffraction experiment is the availability of a high-quality single crystal, typically with dimensions greater than 0.1 mm, that is free from significant defects like cracks or twinning.[8] For trifluoromethylquinoline derivatives, which are typically non-volatile organic solids, recrystallization is the most effective method for obtaining suitable crystals.[9][10]

Experimental Protocol: Recrystallization of a Trifluoromethylquinoline Derivative

-

Solvent Selection: The choice of solvent is critical. An ideal solvent should dissolve the compound sparingly at room temperature but completely at its boiling point.[9][11] This is often determined through small-scale solubility tests with a range of solvents of varying polarities.

-

Dissolution: Dissolve the crude trifluoromethylquinoline derivative in a minimal amount of the chosen hot solvent to create a saturated or near-saturated solution.[10][11] This is typically done in an Erlenmeyer flask.

-

Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.[11] If the solution is colored by impurities, a small amount of decolorizing carbon can be added before filtration.[9]

-

Slow Cooling: Allow the hot, clear solution to cool slowly and undisturbed to room temperature.[11] This slow cooling is crucial for the formation of large, well-ordered crystals. Rapid cooling can lead to the formation of small or poorly-formed crystals.

-

Inducing Crystallization (if necessary): If crystals do not form upon cooling, crystallization can be induced by scratching the inside of the flask with a glass rod to create nucleation sites, adding a seed crystal of the pure compound, or placing the solution in an ice bath to further reduce solubility.[9][11]

-

Crystal Collection and Drying: Collect the formed crystals by vacuum filtration using a Büchner funnel.[9] Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities from the crystal surfaces. The crystals are then dried under vacuum.[9]

Other advanced crystallization techniques include slow evaporation of the solvent, and liquid or vapor diffusion, where a precipitant is slowly introduced to the solution.[12]

Data Collection and Processing

Once a suitable single crystal is obtained, it is mounted on a goniometer head and placed in an X-ray diffractometer.[8] The crystal is then rotated in a monochromatic X-ray beam, and the diffracted X-rays are recorded by a detector.[8] The positions and intensities of the diffraction spots are measured.[8]

The raw diffraction data is then processed. This involves indexing the reflections to determine the unit cell parameters and the crystal's space group.[8] The intensities of the reflections are integrated and corrected for various experimental factors.

Structure Solution and Refinement

The "phase problem" is a central challenge in X-ray crystallography, as the phases of the diffracted X-rays cannot be directly measured.[13] For small molecules like trifluoromethylquinoline derivatives, direct methods are typically used to solve the phase problem and generate an initial electron density map.[8] This map allows for the initial placement of atoms in the crystal structure.

This initial model is then refined using least-squares methods to improve the agreement between the calculated and observed diffraction data.[8] This refinement process adjusts the atomic coordinates, thermal parameters, and other structural parameters to obtain the final, accurate crystal structure.

A variety of software packages are available for data processing, structure solution, and refinement, including APEX, SHELX, OLEX2, and CRYSTALS.[14][15][16][17]

Diagram: Single-Crystal X-ray Diffraction Workflow

Caption: A schematic of the workflow for crystal structure analysis.

PART 3: Interpreting the Structure: The Crystallographic Information File (CIF)

The final result of a crystal structure determination is typically presented in a Crystallographic Information File (CIF).[18][19] The CIF is the standard format for storing and exchanging crystallographic data, containing information about the unit cell, atomic coordinates, bond lengths, angles, and experimental details.[18][19] This file can be used for publication, deposition in crystallographic databases, and further analysis. Programs like enCIFer can be used to read, edit, and validate CIFs.[18]

PART 4: Structural Insights into Trifluoromethylquinolines

The analysis of the crystal structures of trifluoromethylquinoline derivatives reveals important information about their conformation, packing, and intermolecular interactions. The trifluoromethyl group plays a significant role in dictating these features.

Molecular Conformation and Polymorphism

The CF₃ group can influence the planarity of the quinoline ring system and the torsion angles of substituents. In some cases, trifluoromethylquinoline derivatives have been observed to exhibit polymorphism, where the same compound crystallizes in different crystal structures with distinct molecular packing and physical properties.[20] These different polymorphs can even display different emission colors in the solid state.[20]

The Role of Non-Covalent Interactions

The crystal packing of trifluoromethylquinoline derivatives is governed by a variety of non-covalent interactions.[21] The fluorine atoms of the CF₃ group are particularly interesting in this regard. While highly electronegative, fluorine is a poor hydrogen bond acceptor. However, it can participate in a range of other weak interactions that influence crystal packing, including:

-

C–H···F interactions: These are a form of weak hydrogen bond.

-

F···F contacts: These can be attractive or repulsive depending on the geometry.[22]

-

F···π interactions: The interaction between a fluorine atom and the π-system of an aromatic ring.[22]

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these intermolecular interactions in the crystal lattice.[23][24] Studies have shown that for some trifluoromethylquinoline derivatives, F···H and F···F contacts can constitute a significant percentage of the close contacts in the crystal structure.[23]

Table 1: Common Intermolecular Interactions in Trifluoromethylquinoline Derivatives

| Interaction Type | Description | Significance in Crystal Packing |

| π–π Stacking | Attractive interaction between the aromatic rings of quinoline moieties. | Often a dominant interaction, leading to stacked arrangements of the molecules. |

| C–H···O/N Hydrogen Bonds | Conventional hydrogen bonds involving hydrogen atoms and nitrogen or oxygen atoms. | Strong directional interactions that play a key role in defining the crystal packing. |

| C–H···F Interactions | Weak hydrogen bonds between a C–H donor and a fluorine acceptor. | Contribute to the overall stability of the crystal lattice. |

| F···F Contacts | Close contacts between fluorine atoms of adjacent CF₃ groups. | Can be either stabilizing or destabilizing, influencing the orientation of the CF₃ groups.[22] |

| F···π Interactions | Interaction between a fluorine atom and the electron-rich face of a quinoline ring. | Can influence the relative arrangement of molecules in the crystal.[22] |

Diagram: Key Intermolecular Interactions

Caption: Common non-covalent interactions in trifluoromethylquinolines.

The Cambridge Structural Database (CSD)

The Cambridge Structural Database (CSD) is an invaluable resource for researchers in this field.[25][26][27] It is the world's largest repository of small-molecule organic and metal-organic crystal structures.[28] The CSD can be used to:

-

Search for and retrieve the crystal structures of known trifluoromethylquinoline derivatives and related compounds.[29]

-

Analyze trends in molecular geometry and intermolecular interactions across a large number of structures.

-

Validate new crystal structures by comparing them to known structures.

PART 5: Conclusion and Future Perspectives

The crystal structure analysis of trifluoromethylquinoline derivatives is a critical component of modern drug discovery and materials science. A thorough understanding of the three-dimensional structure provides invaluable insights into the properties and potential applications of these compounds. The methodologies outlined in this guide, from crystal growth to detailed structural analysis, provide a framework for researchers to elucidate the intricate solid-state structures of these important molecules.

Future work in this area will likely focus on the design of trifluoromethylquinoline derivatives with specific solid-state properties, such as desired crystal packing for optimal bioavailability or specific photophysical properties for materials applications. The continued development of crystallographic techniques and computational tools will further enhance our ability to understand and engineer the solid-state behavior of these versatile compounds.

References

- APEX Software | Bruker. (n.d.). Bruker.

- A short guide to Crystallographic Information Files. (n.d.). CCDC.

- Resources | Single-Crystal X-ray Diffraction. (n.d.). OpenScholar @ University of Virginia.

- CRYSTALS - Chemical Crystallography. (n.d.). University of Oxford.

- Recrystallization. (n.d.). University of California, Los Angeles.

- Small Molecule X-Ray Crystallography, Theory and Workflow. (2010). CoLab.

- X-ray crystallography. (n.d.). Wikipedia.

- Short Guide to CIFs. (n.d.). CCDC.

- TUTORIAL on How to Read a .CIF File. (2019, July 21). YouTube.

- Sonina, A. A., et al. (2018). Crystal packing control of a trifluoromethyl-substituted furan/phenylene co-oligomer. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 74(Pt 5), 450–457.

- Small Molecule X-Ray Crystallography, Theory and Workflow. (2025). ResearchGate.

- Recrystallization - Single Solvent. (n.d.). University of Colorado Boulder.

- Crystallographic software list. (n.d.). International Union of Crystallography.

- Recrystallization1. (n.d.). University of Massachusetts.

- Unlock the Secrets of CIF Files: A Comprehensive Guide for Curious Professionals. (2025). Medium.

- Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo.

- Crystal structures and emitting properties of trifluoromethylaminoquinoline derivatives: thermal single-crystal-to-single-crystal transformation of polymorphic crystals that emit different colors. (n.d.). PubMed.

- How To: Grow X-Ray Quality Crystals. (n.d.). University of Rochester.

- Resources — single-crystal-diffraction 0.0.0 documentation. (n.d.).

- A Guide to CIF for Authors. (n.d.). International Union of Crystallography.

- Crystal structures, Hirshfeld surface analysis and Pixel energy calculations of three trifluoromethylquinoline derivatives: further analyses of fluorine close contacts in trifluoromethylated derivatives. (2025). ResearchGate.

- Physical Properties of Trifluoromethyl-Substituted Quinolines: A Technical Guide. (2025). Benchchem.

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). ResearchGate.

- What Is Small Molecule Crystal Structure Analysis?. (n.d.). Rigaku.

- Small molecule crystallography. (n.d.). Excillum.

- 6-Amino-2-(4-fluorophenyl)-4-(trifluoromethyl)quinoline: Insight into the Crystal Structure, Hirshfeld Surface Analysis and Computational Study. (n.d.). Taylor & Francis Online.

- Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009.

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). PubMed.

- Cambridge Structural Database. (n.d.). Wikipedia.

- Stacking of Sterically Congested Trifluoromethylated Aromatics in their Crystals – The Role of Weak F···π or F···F Contacts. (2025). ResearchGate.

- Cambridge Structure Database (CSD). (n.d.). MatDaCs.

- Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies. (2025). NIH.

- Revealing Factors Influencing the Fluorine‐Centered Non‐Covalent Interactions in Some Fluorine‐Substituted Molecular Co…. (n.d.). OUCI.

- Packing Problems: High Z′ Crystal Structures and Their Relationship to Cocrystals, Inclusion Compounds, and Polymorphism. (n.d.). ACS Publications.

- The Cambridge Structural Database. (n.d.). ResearchGate.

- Phase Problem in X-ray Crystallography, and Its Solution. (n.d.).

- Noncovalent Interactions in N/O Heterocycles. (n.d.). Frontiers.

- Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. (2025). Organic & Biomolecular Chemistry.

- The Largest Curated Crystal Structure Database. (n.d.). CCDC.

- Fluorine in heterocyclic chemistry. (n.d.). ResearchGate.

- How to: Search Scientific Literature with the Cambridge Structural Database (CSD). (2025, April 24). YouTube.

- FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. (n.d.). PubMed Central.

- Common Problems in Protein X-ray Crystallography and How to Solve Them. (n.d.).

- Stacking of Sterically Congested Trifluoromethylated Aromatics in their Crystals – The Role of Weak F···. (n.d.). ResearchGate.

- Synthesis, crystal structures, and Hirshfeld analysis of three hexa-hydro-quinoline derivatives. (2022). PubMed.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI [mdpi.com]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. rigaku.com [rigaku.com]

- 7. excillum.com [excillum.com]

- 8. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 9. Recrystallization [sites.pitt.edu]

- 10. people.chem.umass.edu [people.chem.umass.edu]

- 11. chem.ualberta.ca [chem.ualberta.ca]

- 12. How To [chem.rochester.edu]

- 13. people.bu.edu [people.bu.edu]

- 14. APEX Software | Bruker [bruker.com]

- 15. Resources | Single-Crystal X-ray Diffraction [uva.theopenscholar.com]

- 16. CRYSTALS – Chemical Crystallography [xtl.ox.ac.uk]

- 17. Resources — single-crystal-diffraction 0.0.0 documentation [single-crystal.ornl.gov]

- 18. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 19. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 20. Crystal structures and emitting properties of trifluoromethylaminoquinoline derivatives: thermal single-crystal-to-single-crystal transformation of polymorphic crystals that emit different colors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Frontiers | Noncovalent Interactions in N/O Heterocycles [frontiersin.org]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. tandfonline.com [tandfonline.com]

- 25. Cambridge Structural Database - Wikipedia [en.wikipedia.org]

- 26. Cambridge Structure Database (CSD) | MatDaCs [mat-dacs.dxmt.mext.go.jp]

- 27. researchgate.net [researchgate.net]

- 28. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 29. youtube.com [youtube.com]

The Rising Therapeutic Potential of Substituted Quinoline-2-Carboxylate Esters: A Technical Guide for Drug Discovery Professionals

Introduction: The Quinoline Scaffold - A Privileged Structure in Medicinal Chemistry

The quinoline ring system, a bicyclic aromatic heterocycle containing nitrogen, stands as a cornerstone in the edifice of medicinal chemistry.[1][2] Its derivatives have consistently demonstrated a broad spectrum of pharmacological activities, leading to the development of numerous clinically significant drugs.[1][2][3] Among the vast library of quinoline-based compounds, substituted quinoline-2-carboxylate esters are emerging as a particularly promising class, exhibiting a diverse range of biological effects including anticancer, anti-inflammatory, analgesic, and antimicrobial properties.[4][5][6][7] This technical guide provides an in-depth exploration of the biological activities of these esters, offering researchers, scientists, and drug development professionals a comprehensive resource to navigate this exciting area of therapeutic discovery. We will delve into the synthetic strategies, mechanisms of action, structure-activity relationships (SAR), and key experimental protocols pertinent to the evaluation of these multifaceted molecules.

I. Synthetic Strategies for Quinoline-2-Carboxylate Esters

The synthesis of substituted quinoline-2-carboxylate esters is a critical first step in their biological evaluation. A variety of synthetic methodologies have been developed, often starting from quinoline-2-carboxylic acid or its derivatives. A common and effective method involves the conversion of quinoline-2-carboxylic acid to its corresponding acid chloride, followed by esterification with a desired alcohol or phenol.[4] Thionyl chloride is frequently employed for the preparation of the acid chloride intermediate.[4][6]

One-pot synthesis protocols are also gaining traction due to their efficiency and atom economy.[8][9] For instance, a novel one-pot synthesis utilizes β-nitroacrylates and 2-aminobenzaldehydes to construct the quinoline-2-carboxylate scaffold.[8][9]

Experimental Protocol: General Synthesis of Phenyl Quinoline-2-Carboxylate

This protocol describes a representative synthesis of a phenyl quinoline-2-carboxylate ester, a common starting point for biological screening.

-

Preparation of Quinoline-2-carbonyl chloride:

-

To a solution of quinoline-2-carboxylic acid (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane or toluene), add thionyl chloride (1.5-2 equivalents) dropwise at 0 °C.

-

The reaction mixture is then refluxed for 2-4 hours until the evolution of gas ceases.

-

The excess thionyl chloride and solvent are removed under reduced pressure to yield the crude quinoline-2-carbonyl chloride, which can be used in the next step without further purification.

-

-

Esterification:

-

The crude quinoline-2-carbonyl chloride is dissolved in an anhydrous solvent (e.g., dichloromethane).

-

To this solution, a solution of phenol (1 equivalent) and a base (e.g., triethylamine or pyridine, 1.1 equivalents) in the same solvent is added dropwise at 0 °C.

-

The reaction mixture is stirred at room temperature for 12-24 hours.

-

Upon completion, the reaction mixture is washed with water, dilute HCl, and brine.

-

The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired phenyl quinoline-2-carboxylate.

-

Characterization: The structure of the synthesized ester should be confirmed using spectroscopic techniques such as FT-IR, 1H-NMR, and 13C-NMR.[6] Purity can be assessed by techniques like TLC and elemental analysis.[4]

II. Anticancer Activity: Targeting Cell Proliferation and Survival

Substituted quinoline derivatives have long been investigated for their anticancer properties, and quinoline-2-carboxylate esters are no exception.[3][10] These compounds have been shown to exert their cytotoxic effects through various mechanisms, including the induction of apoptosis and cell cycle arrest.[7]

Mechanism of Action: Induction of Apoptosis

One of the key mechanisms by which quinoline-2-carboxylate esters exhibit anticancer activity is through the induction of apoptosis, or programmed cell death.[7] Studies on prostate cancer cell lines (PC3) have shown that these compounds can trigger a cascade of events leading to cell demise.[7]

A significant observation is the modulation of the Bax/Bcl-2 ratio.[7] Pro-apoptotic proteins like Bax are upregulated, while anti-apoptotic proteins like Bcl-2 are downregulated. This shift in balance leads to the activation of caspases, a family of proteases that execute the apoptotic program.[7] Specifically, the activation of caspase-9 (an initiator caspase) and caspase-7 (an effector caspase) has been observed.[7]

Furthermore, these esters can cause cell cycle arrest, often at the S phase, thereby inhibiting DNA replication and preventing cancer cell proliferation.[7] DNA fragmentation, a hallmark of apoptosis, is another observable effect.[7]

Caption: Proposed apoptotic pathway induced by quinoline-2-carboxylate esters in prostate cancer cells.

Quantitative Data: In Vitro Cytotoxicity

The anticancer potential of these compounds is quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

| Compound | Cell Line | IC50 Value | Reference |

| Phenyl quinoline-2-carboxylate | PC3 (Prostate Cancer) | 26 µg/mL | [7] |

| 2-chloro-3-formyl quinoline oxime esters | MCF-7 (Breast), PA1 (Ovarian) | Active (qualitative) | [10] |

| Quinoline-2-carboxylic acid | HELA (Cervical), MCF7 (Mammary) | Significant cytotoxicity | [11] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

-

Cell Seeding: Seed cancer cells (e.g., PC3) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the synthesized quinoline-2-carboxylate ester (e.g., 0-1000 µg/mL) and incubate for another 24-48 hours.[7] A control group with no compound treatment is also included.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the control group, and the IC50 value is determined by plotting the percentage of viability against the compound concentration.

III. Anti-inflammatory and Analgesic Activities: Modulating Inflammatory Pathways

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases. Quinoline derivatives have demonstrated significant anti-inflammatory and analgesic (pain-relieving) properties.[4][5][12]

Mechanism of Action: Inhibition of Inflammatory Mediators

The anti-inflammatory and analgesic effects of quinoline-2-carboxylate esters are believed to be mediated through the inhibition of key inflammatory pathways.[5][12] A plausible mechanism involves the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2).[5] These enzymes are responsible for the synthesis of prostaglandins, which are potent inflammatory mediators that also contribute to the sensation of pain.[5]

Furthermore, quinoline derivatives can modulate the Nuclear Factor-kappa B (NF-κB) signaling pathway.[12] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes. By inhibiting the NF-κB pathway, these compounds can effectively suppress the inflammatory response.[12]

Caption: Postulated anti-inflammatory and analgesic pathway involving COX inhibition.

Quantitative Data: In Vivo Analgesic and Anti-inflammatory Activity

The efficacy of these compounds is often evaluated in animal models using standardized tests.

| Compound | Animal Model | Assay | Dose | Activity | Reference |

| Phenyl quinoline-2-carboxylate | Mice | Acetic Acid-Induced Writhing | 50 mg/kg | Active | [5] |

| Quinoline-2-carboxylic acid aryl esters | Animal | Anti-inflammatory & Analgesic | - | Active (compared to diclofenac) | [4] |

| Quinoline-4-carboxylic acid | Rat | Carrageenan-induced paw edema | - | Good anti-inflammatory activity | [12] |

Experimental Protocol: Acetic Acid-Induced Writhing Test for Analgesia

This is a common in vivo model to screen for peripheral analgesic activity.

-

Animal Model: Use male Swiss albino mice.

-

Compound Administration: Administer the test compound (e.g., phenyl quinoline-2-carboxylate at 50 mg/kg) intraperitoneally or orally.[5] A control group receives the vehicle, and a positive control group receives a standard analgesic like diclofenac sodium.[4]

-

Induction of Writhing: After a set period (e.g., 30 minutes), inject a 0.6% solution of acetic acid intraperitoneally to induce a characteristic writhing response (stretching of the abdomen and hind limbs).[5]

-

Observation and Data Collection: Count the number of writhes for a specific duration (e.g., 20 minutes) following the acetic acid injection.[5]

-

Data Analysis: The percentage of inhibition of writhing is calculated for the test and positive control groups relative to the vehicle control group.

IV. Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The emergence of antimicrobial resistance is a global health crisis, necessitating the discovery of novel antimicrobial agents.[13][14] Quinoline derivatives have a long history as antimicrobial agents, with some, like ciprofloxacin, being widely used in the clinic.[2] Substituted quinoline-2-carboxylate esters and related compounds also exhibit promising antimicrobial activity.[6][15]

Mechanism of Action: Inhibition of Bacterial Topoisomerases

A well-established mechanism of action for quinolone antibiotics is the inhibition of bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV.[16] These enzymes are essential for managing DNA topology during replication, transcription, and repair.[16] By inhibiting these enzymes, quinoline derivatives lead to the accumulation of double-stranded DNA breaks and ultimately bacterial cell death.[16] The carboxylic acid group at the C-3 position (or a bioisosteric equivalent) is often crucial for this activity, and it is plausible that the ester moiety in quinoline-2-carboxylate esters is hydrolyzed in vivo to the active carboxylic acid.

Quantitative Data: In Vitro Antimicrobial Activity

The antimicrobial activity is typically determined by the minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.

| Compound Class | Microorganism | Activity | Reference |

| Quinoline-2-carboxylic acid derivatives | Staphylococcus aureus, Escherichia coli | Some compounds showed strong inhibitory activity | [6] |

| Substituted quinoline-2-carboxamides | Mycobacterium tuberculosis | Some compounds more active than isoniazid | [17][18][19][20] |

| Quinoline derivatives | Bacillus cereus, Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli | Excellent MIC values (3.12 - 50 µg/mL) | [15] |

Experimental Protocol: Broth Microdilution Method for MIC Determination

This is a standard method for determining the MIC of an antimicrobial agent.

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., S. aureus) in a suitable broth medium.

-

Serial Dilution: Prepare serial two-fold dilutions of the test compound in a 96-well microtiter plate containing the broth medium.

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism with no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37 °C) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

V. Structure-Activity Relationship (SAR) Insights

Understanding the relationship between the chemical structure of a molecule and its biological activity is paramount in drug discovery. While comprehensive SAR studies for quinoline-2-carboxylate esters are still evolving, some preliminary insights can be drawn.

-

Substituents on the Quinoline Ring: The nature and position of substituents on the quinoline nucleus significantly influence biological activity. Electron-withdrawing or electron-donating groups at specific positions can modulate the potency and selectivity of the compounds.[5]

-

The Ester Moiety: The nature of the alcohol or phenol component of the ester can impact physicochemical properties such as lipophilicity, which in turn affects cell permeability and target engagement.[5] Systematic variations of the ester group are crucial for optimizing activity.

-

The Carboxylate Group: For antimicrobial activity, the presence of a free carboxylic acid at a specific position is often critical for binding to bacterial topoisomerases.[16] Therefore, the in vivo hydrolysis of the ester to the corresponding carboxylic acid may be a prerequisite for this particular activity.

Conclusion and Future Directions

Substituted quinoline-2-carboxylate esters represent a versatile and promising scaffold for the development of new therapeutic agents. Their demonstrated efficacy across a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial, underscores their therapeutic potential.

To fully realize the promise of this class of compounds, future research should focus on:

-

Synthesis of Diverse Libraries: The systematic synthesis and screening of diverse libraries of quinoline-2-carboxylate esters are essential to establish robust structure-activity relationships for each biological target.

-

Elucidation of Mechanisms of Action: While plausible mechanisms have been proposed, further detailed studies are required to elucidate the precise molecular targets and signaling pathways modulated by these compounds for each of their biological activities.

-

Pharmacokinetic and Toxicological Profiling: Lead compounds with promising in vitro activity must be subjected to comprehensive pharmacokinetic (ADME) and toxicological studies to assess their drug-like properties and safety profiles.

By pursuing these research avenues, the scientific community can unlock the full therapeutic potential of substituted quinoline-2-carboxylate esters and pave the way for the development of novel and effective drugs to address unmet medical needs.

References

-

ResearchGate.

-

PubMed.

-

BenchChem.

-

BenchChem.

-

PMC - NIH.

-

MDPI.

-

Advanced Journal of Chemistry, Section A.

-

PubMed.

-

ResearchGate.

-

PubMed.

-

ScienceDirect.

-

ResearchGate.

-

CORE.

-

Google Patents.

-

Journal of Medicinal Chemistry - ACS Publications.

-

NIH.

-

PubMed.

-

BenchChem.

-

ResearchGate.

-

ScienceDirect.

-

Human Journals.

-

PubMed.

-

PubMed.

-

PubMed.

-

PubMed.

-

PubMed.

-

Frontiers in Chemistry.

-

PubMed.

-

PubMed.

-

ResearchGate.

-

NIH.

-

Journal of Medicinal Chemistry - ACS Publications.

Sources

- 1. researchgate.net [researchgate.net]

- 2. ijsrm.humanjournals.com [ijsrm.humanjournals.com]

- 3. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. ajchem-a.com [ajchem-a.com]

- 7. Synthesis of Quinoline-2-Carboxylic Acid Aryl Ester and Its Apoptotic Action on PC3 Prostate Cancer Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. A New One-Pot Synthesis of Quinoline-2-carboxylates under Heterogeneous Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 11. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Recent update on antibacterial and antifungal activity of quinoline scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Investigating the spectrum of biological activity of substituted quinoline-2-carboxamides and their isosteres - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres † - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

Solubility and stability studies of Methyl 4-chloro-8-(trifluoromethyl)quinoline-2-carboxylate

An In-depth Technical Guide to the Solubility and Stability of Methyl 4-chloro-8-(trifluoromethyl)quinoline-2-carboxylate

Authored by: A Senior Application Scientist

Foreword: Navigating the Physicochemical Landscape of a Novel Quinoline Derivative

Methyl 4-chloro-8-(trifluoromethyl)quinoline-2-carboxylate is a halogenated quinoline derivative with potential applications in pharmaceutical and agrochemical research. The quinoline scaffold is a privileged structure in medicinal chemistry, known for its presence in a wide array of bioactive compounds. The substituents on this particular molecule—a chloro group at position 4, a trifluoromethyl group at position 8, and a methyl ester at position 2—are expected to significantly influence its physicochemical properties, including solubility and stability. These two parameters are critical to understand in the early stages of drug development as they directly impact bioavailability, formulation, and shelf-life.

This technical guide provides a comprehensive framework for characterizing the solubility and stability of Methyl 4-chloro-8-(trifluoromethyl)quinoline-2-carboxylate. As specific experimental data for this compound is not extensively available in the public domain, this document serves as a roadmap for researchers, outlining the necessary studies, the rationale behind experimental choices, and the interpretation of potential outcomes. The methodologies described herein are grounded in established scientific principles and regulatory guidelines.

Part 1: Physicochemical Characterization and Solubility Assessment

A thorough understanding of the intrinsic properties of a molecule is the foundation upon which all further development is built. The solubility of an active pharmaceutical ingredient (API) is a key determinant of its absorption and, consequently, its therapeutic efficacy.

Predicted Physicochemical Properties

While experimental data is sparse, we can infer some properties based on the structure and data from related compounds like 4-chloro-8-(trifluoromethyl)quinoline[1].

| Property | Predicted Value/Characteristic | Rationale & Implications |

| Molecular Formula | C₁₂H₇ClF₃NO₂ | - |

| Molecular Weight | 289.64 g/mol | Confirmed from supplier data[2]. |

| Appearance | Likely a solid at room temperature | The parent compound, 4-chloro-8-(trifluoromethyl)quinoline, is a solid with a melting point of 78°C[1]. The addition of the methyl carboxylate group is expected to increase the molecular weight and intermolecular forces, likely resulting in a solid with a higher melting point. |

| LogP (Octanol-Water Partition Coefficient) | High | The presence of a trifluoromethyl group and a chloro substituent significantly increases lipophilicity. This suggests poor aqueous solubility but good membrane permeability. |

| pKa (Acid/Base Dissociation Constant) | Weakly basic | The quinoline nitrogen has a lone pair of electrons, making it a weak base. The pKa will be influenced by the electron-withdrawing effects of the chloro and trifluoromethyl groups. |

Experimental Workflow for Solubility Determination

A systematic approach is required to determine the solubility of Methyl 4-chloro-8-(trifluoromethyl)quinoline-2-carboxylate in various pharmaceutically relevant solvents.

Caption: Workflow for comprehensive solubility assessment.

Step-by-Step Protocol for Thermodynamic Solubility

The shake-flask method is the gold standard for determining thermodynamic (equilibrium) solubility.

-

Preparation: Add an excess amount of the solid compound to a series of vials, each containing a different solvent (e.g., water, pH 7.4 phosphate buffer, 0.1 N HCl, 0.1 N NaOH, ethanol, propylene glycol).

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C and 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge or filter the samples to separate the undissolved solid from the saturated solution.

-

Quantification: Accurately dilute an aliquot of the supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Reporting: Express the solubility in units of mg/mL or µg/mL.

Anticipated Solubility Profile and Formulation Considerations

Given its predicted high LogP, Methyl 4-chloro-8-(trifluoromethyl)quinoline-2-carboxylate is expected to have low aqueous solubility. This presents a significant challenge for the development of oral and parenteral formulations. Strategies to enhance solubility, such as the use of co-solvents, surfactants, or amorphous solid dispersions, may be necessary.

Part 2: Stability Studies and Forced Degradation

Stability testing is a crucial component of drug development, providing insights into how the quality of a drug substance varies over time under the influence of environmental factors. Forced degradation studies are essential for identifying potential degradation products and establishing stability-indicating analytical methods[3][4].

Rationale for Forced Degradation

Forced degradation, or stress testing, involves subjecting the compound to conditions more severe than those used for accelerated stability testing[5]. The primary objectives of these studies are:

-

To identify the likely degradation products.

-

To elucidate degradation pathways.

-

To demonstrate the specificity of the analytical method, ensuring that it can separate the parent compound from its degradants.

Experimental Workflow for Forced Degradation Studies

A systematic approach to forced degradation is outlined below, in accordance with ICH guidelines.

Caption: Workflow for conducting forced degradation studies.

Detailed Protocols for Stress Conditions

The following are recommended starting conditions for the forced degradation of Methyl 4-chloro-8-(trifluoromethyl)quinoline-2-carboxylate. The goal is to achieve 5-20% degradation of the parent compound.

| Stress Condition | Reagent/Condition | Rationale |

| Acid Hydrolysis | 0.1 N HCl, heated at 60°C | To assess susceptibility to degradation in an acidic environment. The ester linkage is a potential site for hydrolysis. |

| Base Hydrolysis | 0.1 N NaOH, at room temperature | To evaluate stability in an alkaline environment. Ester hydrolysis is typically faster under basic conditions. |

| Oxidative Degradation | 3% H₂O₂, at room temperature | To investigate the molecule's susceptibility to oxidation. The electron-rich quinoline ring may be susceptible[6]. |

| Thermal Degradation | Solid compound heated at 80°C | To assess the intrinsic thermal stability of the molecule in the solid state. |

| Photostability | Exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B) | To determine if the compound is light-sensitive. Quinoline derivatives are known to undergo photodegradation[6]. |

Predicted Degradation Pathways

Based on the chemical structure of Methyl 4-chloro-8-(trifluoromethyl)quinoline-2-carboxylate, several degradation pathways can be postulated:

-

Hydrolysis of the Ester: The methyl ester at position 2 is likely the most labile functional group. Acid- or base-catalyzed hydrolysis will yield the corresponding carboxylic acid, 4-chloro-8-(trifluoromethyl)quinoline-2-carboxylic acid.

-

Nucleophilic Substitution of the Chloro Group: The chloro group at position 4 is activated towards nucleophilic substitution. Under hydrolytic conditions, it could be replaced by a hydroxyl group to form Methyl 4-hydroxy-8-(trifluoromethyl)quinoline-2-carboxylate.

-

Degradation of the Quinoline Ring: Under harsh oxidative or photolytic conditions, the quinoline ring system itself may undergo degradation, leading to more complex mixtures of products[6].

Development of a Stability-Indicating Analytical Method

A stability-indicating method is an analytical procedure that can accurately and precisely quantify the decrease in the amount of the active ingredient due to degradation. A reverse-phase HPLC method with UV detection is the workhorse for such studies.

Key steps in method development:

-

Column Selection: A C18 column is a good starting point.

-

Mobile Phase Optimization: A gradient of acetonitrile or methanol with a buffered aqueous phase (e.g., phosphate or acetate buffer) should be explored to achieve good separation between the parent peak and all degradation products.

-

Wavelength Selection: The detection wavelength should be chosen at the λmax of the parent compound to maximize sensitivity, while a photodiode array (PDA) detector should be used to monitor peak purity.

-

Method Validation: The final method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Conclusion

The solubility and stability of Methyl 4-chloro-8-(trifluoromethyl)quinoline-2-carboxylate are critical parameters that will dictate its path forward in the development pipeline. This guide provides a robust framework for the systematic evaluation of these properties. While the compound is predicted to have low aqueous solubility, this can be addressed through various formulation strategies. The forced degradation studies outlined here will not only provide crucial information about the compound's intrinsic stability but also enable the development of a validated, stability-indicating analytical method, which is a regulatory prerequisite for further development. The insights gained from these studies will be invaluable for researchers, scientists, and drug development professionals in making informed decisions about the future of this promising quinoline derivative.

References

- Benchchem. (n.d.). Stability and degradation pathways of 7-(prop-1-en-1-yl)quinolin-8-ol under experimental conditions.

- MedCrave online. (2016, December 14). Forced Degradation Studies.

- Chemcasts. (n.d.). Thermophysical Properties of 4-Chloro-8-(trifluoromethyl)quinoline.

- ResearchGate. (2021, November 17). (PDF) METHOD DEVELOPMENT FOR FORCED DEGRADATION STUDY AND VALIDATION OF QUININE SULPHATE BY RP-HPLC.

- National Institutes of Health (NIH). (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.

- Pharma Focus Asia. (2023, April 23). Forced Degradation in Pharmaceuticals – A Regulatory Update.

- Sigma-Aldrich. (n.d.). 4-chloro-2-methyl-8-trifluoromethyl-quinoline.

Sources

- 1. chem-casts.com [chem-casts.com]

- 2. 4-chloro-2-methyl-8-trifluoromethyl-quinoline | Sigma-Aldrich [sigmaaldrich.com]

- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

The Ascendance of a Privileged Scaffold: A Technical Guide to the Discovery and History of 4-Chloro-8-(trifluoromethyl)quinoline Compounds

Abstract

The 4-chloro-8-(trifluoromethyl)quinoline core is a quintessential example of a "privileged scaffold" in modern medicinal chemistry. Its strategic incorporation into molecular frameworks has yielded compounds with profound biological activities, most notably in the realms of infectious diseases and oncology. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the discovery, synthesis, and historical evolution of this critical chemical entity. We will delve into the nuanced synthetic methodologies, explore the mechanistic rationale behind experimental choices, and survey the expanding therapeutic landscape of its derivatives, moving beyond its initial antimalarial applications to its current role in targeted cancer therapies.

Genesis of a Scaffold: The Antimalarial Imperative

The story of 4-chloro-8-(trifluoromethyl)quinoline is intrinsically linked to the urgent need for effective antimalarial agents, particularly in the mid-20th century. The emergence of chloroquine-resistant strains of Plasmodium falciparum spurred extensive research efforts to identify novel chemotypes.

The Walter Reed Army Institute of Research (WRAIR) and the Birth of Mefloquine

The 4-chloro-8-(trifluoromethyl)quinoline scaffold rose to prominence with the development of mefloquine. Synthesized in the 1970s at the Walter Reed Army Institute of Research (WRAIR), mefloquine was the result of a massive screening program that evaluated over 250,000 compounds for antimalarial activity.[1] Mefloquine, designated WR 142,490, proved to be a potent blood schizonticide, effective against many chloroquine-resistant malaria strains.[1][2] It was introduced for clinical use in the mid-1980s and quickly became a cornerstone of malaria prophylaxis and treatment.[1]

The key innovation in mefloquine's structure was the incorporation of a trifluoromethyl (-CF3) group at the 8-position of the quinoline ring. This addition significantly enhances the lipophilicity and metabolic stability of the molecule, crucial properties for antimalarial efficacy.

The Synthetic Cornerstone: Constructing the 4-Chloro-8-(trifluoromethyl)quinoline Core

The synthesis of the 4-chloro-8-(trifluoromethyl)quinoline scaffold is a multi-step process that relies on classic and robust organic reactions. Understanding the nuances of this synthesis is critical for the development of novel derivatives. The most common and industrially scalable approach is a modification of the Gould-Jacobs reaction.

The Gould-Jacobs Reaction: A Robust Path to the Quinoline Core

The Gould-Jacobs reaction is a powerful method for the synthesis of 4-hydroxyquinolines from anilines and diethyl ethoxymethylenemalonate.[3][4][5] The reaction proceeds through a series of condensation, cyclization, saponification, and decarboxylation steps.

Experimental Protocol: Gould-Jacobs Synthesis of 4-Hydroxy-8-(trifluoromethyl)quinoline

-

Step 1: Condensation. o-Trifluoromethylaniline is condensed with diethyl ethoxymethylenemalonate. This step involves the nucleophilic attack of the aniline nitrogen on the electron-deficient double bond of the malonate derivative, followed by the elimination of ethanol to form ethyl o-trifluoromethylanilinomethylene-malonate.

-

Step 2: Cyclization. The resulting intermediate is cyclized at high temperatures (typically in a high-boiling solvent like Dowtherm A) to yield 3-carbethoxy-4-hydroxy-8-trifluoromethyl-quinoline. This is a thermal electrocyclization reaction.

-

Step 3: Saponification. The ester is then saponified, typically using aqueous sodium hydroxide, to the corresponding carboxylic acid, 3-carboxy-4-hydroxy-8-trifluoromethyl-quinoline.

-

Step 4: Decarboxylation. The carboxylic acid is then decarboxylated by heating to yield 4-hydroxy-8-(trifluoromethyl)quinoline.

Chlorination: Activating the Scaffold for Derivatization

The 4-hydroxy group is a poor leaving group for nucleophilic substitution. Therefore, it must be converted to a more reactive group, typically a chlorine atom. This is a critical step that renders the C4 position susceptible to nucleophilic attack, allowing for the introduction of various side chains.

Experimental Protocol: Chlorination of 4-Hydroxy-8-(trifluoromethyl)quinoline

-

Reagents: 4-hydroxy-8-(trifluoromethyl)quinoline, Phosphorus oxychloride (POCl₃)

-

Procedure: A mixture of 4-hydroxy-8-(trifluoromethyl)quinoline and an excess of phosphorus oxychloride is heated at reflux. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the excess POCl₃ is removed under reduced pressure. The residue is then carefully quenched with ice water and neutralized with a base (e.g., sodium bicarbonate) to precipitate the crude 4-chloro-8-(trifluoromethyl)quinoline. The product is then collected by filtration and can be purified by recrystallization.

Causality of Experimental Choices:

-

Phosphorus oxychloride (POCl₃): POCl₃ is a powerful and cost-effective chlorinating and dehydrating agent. It readily converts the hydroxyl group into a chlorophosphate ester intermediate, which is an excellent leaving group, facilitating nucleophilic attack by the chloride ion.

-

Excess POCl₃: Using POCl₃ as both the reagent and the solvent drives the reaction to completion.

-

Careful Quenching: The quenching of excess POCl₃ with water is highly exothermic and must be performed with caution to control the reaction rate and prevent the formation of hazardous byproducts.

Caption: Synthetic workflow for 4-chloro-8-(trifluoromethyl)quinoline.

Physicochemical Properties

The physicochemical properties of the core scaffold are crucial for its behavior in biological systems.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₅ClF₃N | [6] |

| Molecular Weight | 231.60 g/mol | [6] |

| Melting Point | 80-82 °C | [3][7] |

| Boiling Point | 265.5 °C at 760 mmHg | [3] |

| Appearance | White to light yellow crystalline powder | [8] |

| Solubility | Soluble in chloroform, methanol | [3] |

Beyond Malaria: The Emergence of 4-Chloro-8-(trifluoromethyl)quinoline in Oncology

While the initial impetus for the development of 4-chloro-8-(trifluoromethyl)quinoline compounds was their antimalarial activity, the versatility of this scaffold has led to its exploration in other therapeutic areas, most notably in oncology. The quinoline ring system is a common feature in many kinase inhibitors, and the 4-chloro-8-(trifluoromethyl)quinoline core has proven to be a valuable building block for the design of new anticancer agents.

Targeting the MAPK/ERK Pathway: RAF Kinase Inhibitors

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[9][10][11] Dysregulation of this pathway, often through mutations in genes like BRAF, is a hallmark of many cancers, including melanoma.